N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide
Description
N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide is an organic compound with the molecular formula C16H15NO. It is a derivative of acetanilide and is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its phenyl and ethanimidoyl groups attached to an acetamide backbone.
Properties
CAS No. |
14477-64-6 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(C-methyl-N-phenylcarbonimidoyl)-N-phenylacetamide |
InChI |
InChI=1S/C16H16N2O/c1-13(17-15-9-5-3-6-10-15)18(14(2)19)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
XQGSXHORRUCMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide typically involves the reaction of aniline with acetic anhydride to form acetanilide, followed by the reaction with phenylacetaldehyde. The reaction conditions often include the use of a solvent such as ethanol or benzene and a catalyst like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its analgesic and antipyretic effects, similar to other acetanilide derivatives.
Industry: Utilized in the production of dyes, pigments, and rubber chemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, leading to reduced inflammation and pain. The compound’s structure allows it to interact with cellular receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A precursor to N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide, known for its analgesic and antipyretic properties.
N-Phenylacetamide: Another derivative of acetanilide with similar applications in medicine and industry.
N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamide: A related compound with potential antibacterial and anticancer activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual phenyl groups and ethanimidoyl moiety make it a versatile compound for various synthetic and research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
